Fensulfothion oxon sulfone-d10
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Overview
Description
Fensulfothion oxon sulfone-d10 is a deuterium-labeled derivative of Fensulfothion oxon sulfone. It is primarily used in scientific research as a stable isotope-labeled compound. The incorporation of deuterium atoms into the molecule makes it useful for various analytical and pharmacokinetic studies, particularly in the field of drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fensulfothion oxon sulfone-d10 involves the deuteration of Fensulfothion oxon sulfoneThe exact synthetic route may vary, but it generally involves the use of deuterated reagents and catalysts under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment and reactors to ensure the efficient incorporation of deuterium atoms. The production is carried out under strict quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Fensulfothion oxon sulfone-d10 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s behavior and interactions in different environments .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to study the oxidation of this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to investigate the reduction reactions.
Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium hydroxide or potassium cyanide.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These products are analyzed to understand the compound’s reactivity and stability .
Scientific Research Applications
Fensulfothion oxon sulfone-d10 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in analytical chemistry to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to track the distribution and transformation of compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new pesticides and agrochemicals to study their environmental impact and degradation .
Mechanism of Action
The mechanism of action of Fensulfothion oxon sulfone-d10 involves its interaction with specific molecular targets. As a deuterium-labeled compound, it is used to study the pharmacokinetics and metabolic profiles of drugs. The deuterium atoms in the molecule can alter the compound’s metabolic stability and absorption, providing valuable insights into drug behavior .
Comparison with Similar Compounds
Similar Compounds
Fensulfothion oxon sulfone: The non-deuterated version of Fensulfothion oxon sulfone-d10.
Fenthion oxon sulfone: Another organophosphorus compound with similar applications.
Fenthion oxon sulfoxide: A related compound used in pesticide research
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in analytical and pharmacokinetic studies. The presence of deuterium atoms enhances the compound’s stability and allows for precise tracking in various research applications .
Properties
Molecular Formula |
C11H17O6PS |
---|---|
Molecular Weight |
318.35 g/mol |
IUPAC Name |
(4-methylsulfonylphenyl) bis(1,1,2,2,2-pentadeuterioethyl) phosphate |
InChI |
InChI=1S/C11H17O6PS/c1-4-15-18(12,16-5-2)17-10-6-8-11(9-7-10)19(3,13)14/h6-9H,4-5H2,1-3H3/i1D3,2D3,4D2,5D2 |
InChI Key |
KUBUBYBFFRVFHD-IZUSZFKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OP(=O)(OC1=CC=C(C=C1)S(=O)(=O)C)OC([2H])([2H])C([2H])([2H])[2H] |
Canonical SMILES |
CCOP(=O)(OCC)OC1=CC=C(C=C1)S(=O)(=O)C |
Origin of Product |
United States |
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